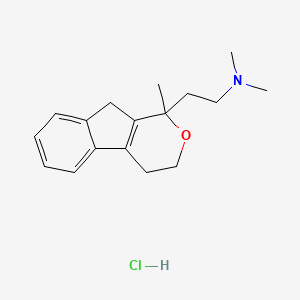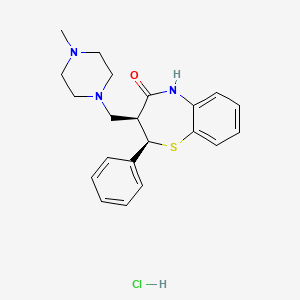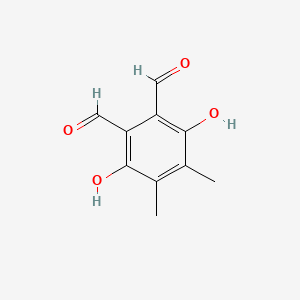
3,6-二羟基-4,5-二甲基邻苯二醛
描述
科学研究应用
抗肿瘤活性
3,6-二羟基-4,5-二甲基邻苯二醛已被研究用于对抗各种小鼠肿瘤的功效。研究表明,该化合物显著延长了携带肿瘤如180肉瘤、埃希氏癌或腺癌755腹水的小鼠的存活时间。它还在特定浓度下展示了对体外培养的180肉瘤细胞的细胞毒性(Newman, Lin, & Sartorelli, 1980)。
多形性和固态堆积
对于结构相关化合物二氯-3,6-二羟基-2,5-二甲基苯二甲酸酯的研究探讨了其在固态中的颜色多形性。使用从头算Hartree–Fock方法和时变密度泛函理论计算提供了关于该化合物在不同多形形式中的分子几何和电子性质的见解(Peeters, Lenstra, Doren, & Alsenoy, 2001)。此外,不同类型氢键对多形体颜色的影响已被阐明,有助于理解晶体中的结构转变(Pratik, Nijamudheen, Bhattacharya, & Datta, 2014)。
细胞模型中的生化作用
对于3,6-二羟基-4,5-二甲基邻苯二醛在180肉瘤细胞中的生化和细胞毒作用已进行了研究。这项研究表明,该化合物抑制了细胞复制并影响了各种细胞功能,如核苷酸转运、蛋白质合成和能量代谢(Newman & Sartorelli, 1981)。
其他相关研究
对于类似于3,6-二羟基-4,5-二甲基邻苯二醛的化合物的其他研究集中在各个方面,如水解反应、合成方法和相关化合物的振动光谱。这些研究有助于更广泛地了解这类化合物的化学性质和潜在应用(Hawkins, 1975)。
属性
IUPAC Name |
3,6-dihydroxy-4,5-dimethylphthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSYEUMUSQXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200620 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
CAS RN |
52643-54-6 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,6-Dihydroxy-4,5-dimethylphthalaldehyde exert its antineoplastic effects?
A1: While the exact mechanism of action remains unclear, research suggests that HMPA's cytotoxic effects primarily stem from its dialdehyde moiety. [] This is supported by the observation that the related compound o-phthalaldehyde, also containing a dialdehyde group, exhibits cytotoxicity. [] HMPA treatment of Sarcoma 180 cells leads to a rapid and concentration-dependent reduction in the adenosine triphosphate (ATP) pool. [] This suggests that HMPA might interfere with cellular energy metabolism, ultimately contributing to its antitumor activity.
Q2: What is the structural significance of the dialdehyde group in 3,6-Dihydroxy-4,5-dimethylphthalaldehyde's activity?
A2: Comparing HMPA's activity to that of 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone), which lacks the dialdehyde group, highlights the importance of this structural feature. [] The dialdehyde group seems crucial for the compound's cytotoxic effects, potentially by interacting with critical biomolecules within the cell. Further research is needed to elucidate the precise molecular targets of the dialdehyde moiety and how these interactions result in the observed cellular responses.
Q3: What evidence supports the in vivo antineoplastic activity of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde and its analogs?
A3: Research indicates that HMPA, along with its structural analogs 3,6-dihydroxy-4,5-dipropylphthalaldehyde and 3,6-dihydroxy-4,5-dimethylphthalaldehyde hemialdal tetraacetate, exhibit significant antitumor activity in vivo. [] These compounds demonstrably prolonged the survival time of mice bearing Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites tumors. [] This provides compelling evidence for their potential as anti-cancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)

![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)
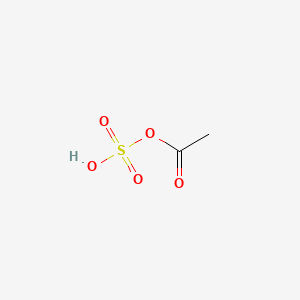



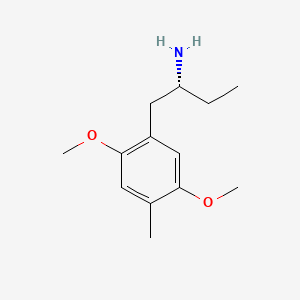
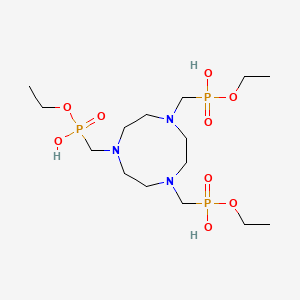
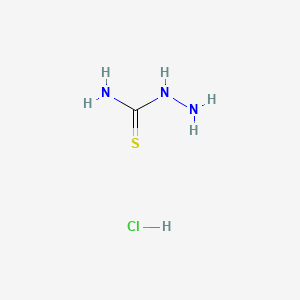
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
